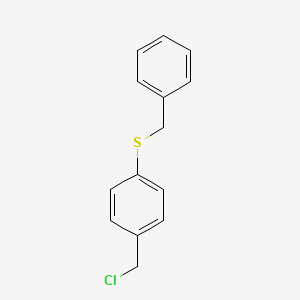

4-(Benzylsulfanyl)benzyl chloride

Description

4-(Benzylsulfanyl)benzyl chloride (C₁₄H₁₃ClS) is a sulfur-containing aromatic compound featuring a benzylsulfanyl (–S–CH₂C₆H₅) group and a reactive benzyl chloride (–CH₂Cl) moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for introducing sulfur-based functional groups into target molecules.

The benzylsulfanyl group enhances nucleophilic substitution reactivity at the adjacent chloride, enabling applications in pharmaceuticals, agrochemicals, and coordination chemistry. For example, sulfanyl groups are critical in synthesizing thiazole derivatives with antitumor properties and pyrimidine-based CDK2 inhibitors .

Properties

Molecular Formula |

C14H13ClS |

|---|---|

Molecular Weight |

248.8 g/mol |

IUPAC Name |

1-benzylsulfanyl-4-(chloromethyl)benzene |

InChI |

InChI=1S/C14H13ClS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2 |

InChI Key |

TVJVJKGFUOGCJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Differences

The following table highlights key structural and functional differences between 4-(Benzylsulfanyl)benzyl chloride and related compounds:

Key Observations:

- Sulfur vs. Oxygen Substituents : The benzylsulfanyl group (–S–CH₂C₆H₅) in 4-(Benzylsulfanyl)benzyl chloride confers higher nucleophilicity and leaving-group ability compared to the benzyloxy (–O–CH₂C₆H₅) group in 4-(Benzyloxy)benzyl chloride. This makes the former more reactive in substitution reactions .

- Chloride vs. Sulfonyl Chloride : While 4-(Benzylsulfanyl)benzyl chloride undergoes nucleophilic substitution at the benzyl chloride site, sulfonyl chlorides (e.g., 4-(Benzyloxy)benzenesulfonyl chloride) react with amines to form sulfonamides, a key step in drug development .

Antitumor Potential

- Thiazole Sulfonamides : 5-Phenyl-1,3-thiazole-4-sulfonyl chloride (derived from benzylsulfanyl intermediates) was converted into sulfonamide derivatives showing potent activity against 60 cancer cell lines .

- Pyrazole Metal Complexes : In Pt(II)/Pd(II) complexes, substituents on sulfanyl pyrazoles significantly influenced cytotoxicity. For instance, cyclohexylsulfanyl analogs exhibited threefold higher activity than benzylsulfanyl derivatives in leukemia cell lines .

Enzyme Inhibition

Physicochemical Properties

- Solubility and Stability : The benzylsulfanyl group’s lipophilicity may enhance membrane permeability in drug candidates compared to polar sulfonyl chlorides. However, sulfonyl chlorides are more reactive and prone to hydrolysis, requiring careful handling .

- Thermal Properties : 4-(Benzyloxy)benzyl chloride has a reported melting point of 77–79°C , whereas sulfonyl chlorides like p-toluenesulfonyl chloride are typically low-melting solids or liquids due to their electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.